molecular formula C13H10O B1663035 1-(2-Naphthalenyl)-2-propen-1-one CAS No. 4452-06-6

1-(2-Naphthalenyl)-2-propen-1-one

Cat. No. B1663035
CAS RN: 4452-06-6
M. Wt: 182.22 g/mol
InChI Key: FOTCGZPFSUWZBN-UHFFFAOYSA-N
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Patent
US08937091B2

Procedure details

Naphthalene (0.128 g), acryloyl chloride (0.11 g), and aluminium chloride (0.15 g) were treated in the same manner as described in Example 1 to obtain the title compound (75 mg).
Quantity
0.128 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[C:11](Cl)(=[O:14])[CH:12]=[CH2:13].[Cl-].[Al+3].[Cl-].[Cl-]>>[C:11]([C:7]1[CH:8]=[CH:9][C:10]2[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=2)[CH:6]=1)(=[O:14])[CH:12]=[CH2:13] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0.128 g
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Name
Quantity
0.11 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
0.15 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)C1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 75 mg
YIELD: CALCULATEDPERCENTYIELD 41.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.